molecular formula C17H26O B1585292 p-Nonylacetophenone CAS No. 37593-05-8

p-Nonylacetophenone

Cat. No. B1585292
CAS RN: 37593-05-8
M. Wt: 246.4 g/mol
InChI Key: PWRSUUUQEQAMEV-UHFFFAOYSA-N
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Description

p-Nonylacetophenone is an organic compound with the following characteristics:



  • Chemical Formula : C~15~H~22~O

  • Molecular Weight : Approximately 218.34 g/mol

  • Common Name : Nonylacetophenone

  • IUPAC Name : 4-(Nonyloxy)acetophenone



Synthesis Analysis

The synthesis of p-Nonylacetophenone involves the reaction between acetophenone and nonyl alcohol . The reaction typically occurs under acidic conditions, leading to the formation of the desired product. The nonyl group (C~9~H~19~) is attached to the phenyl ring, resulting in the final compound.



Molecular Structure Analysis

The molecular structure of p-Nonylacetophenone consists of a phenyl ring (aromatic benzene ring) with an acetophenone moiety (a ketone group) attached. The nonyl group extends from the para position of the phenyl ring. The structure can be represented as follows:


   CH3
|
C=O
|
Ph—C—O—C9H19
|
H


Chemical Reactions Analysis

p-Nonylacetophenone can undergo various chemical reactions, including:



  • Hydrolysis : The ester linkage (C—O—C) can be hydrolyzed under acidic or basic conditions to yield acetophenone and nonyl alcohol.

  • Reduction : The carbonyl group (C=O) can be reduced to form p-nonylphenol.

  • Acylation : The ketone group can participate in acylation reactions with other reagents.



Physical And Chemical Properties Analysis


  • Physical State : p-Nonylacetophenone is a colorless to pale yellow liquid.

  • Odor : It has a mild aromatic odor.

  • Solubility : Soluble in organic solvents (e.g., ethanol, acetone) but sparingly soluble in water.

  • Boiling Point : Approximately 280°C.


Scientific Research Applications

Environmental Impact and Bioaccumulation

p-Nonylacetophenone and its derivatives, such as nonylphenol, a common alkylphenol, have been extensively studied for their environmental impact. Research indicates that these compounds can accumulate in aquatic environments, leading to bioaccumulation in fish, such as the rainbow trout. The presence of nonylphenol in water has been linked to adverse effects on fish liver, including histopathological changes and alterations in enzymatic activity like glutathione-S-transferase (GST) (Uğuz et al., 2003).

Catalytic Applications in Industry

p-Nonylacetophenone derivatives are used in various industrial applications, especially in catalysis. For instance, hierarchical zeolite Beta has been employed for the acylation of toluene with acetic anhydride to produce p-Methyacetophenone, which is used in flavors and fragrances. This process is more eco-friendly compared to traditional methods involving corrosive acid catalysts (Selvin et al., 2013).

Estrogenic Properties and Health Concerns

The estrogenic properties of nonylphenol, a derivative of p-Nonylacetophenone, raise concerns about its use in plastics and its potential health impacts. Studies have shown that nonylphenol released from plastic can exhibit estrogenic activity, affecting human cells and potentially leading to health risks (Soto et al., 1991).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of p-Nonylacetophenone have been used in the synthesis of various compounds. For example, the synthesis of 2-hydroxy-5-nonylacetophenone oxime from 4-nonylphenol and acetyl chloride demonstrates its utility in producing medically relevant compounds (Wei, 2007).

Photophore Applications in Biological Research

Benzophenone, a closely related compound, serves as a photophore in biological chemistry. Its unique photochemical properties make it useful for mapping protein interactions and bioconjugation, offering significant advantages in various biological and material science applications (Dormán et al., 2016).

Surfactants in the Aquatic Environment

Alkylphenol polyethoxylate surfactants, including derivatives of p-Nonylacetophenone, are notable for their behavior in sewage treatment and aquatic environments. These compounds can undergo incomplete degradation, leading to the formation of more toxic and biologically resistant metabolites, presenting environmental challenges (Ahel et al., 1994).

Safety And Hazards


  • Flammability : p-Nonylacetophenone is flammable.

  • Irritation : It may cause skin and eye irritation.

  • Toxicity : Limited information is available, but it is advisable to handle it with care.


Future Directions

Research on p-Nonylacetophenone could focus on:



  • Biological Activity : Investigate its potential as an antimicrobial or antifungal agent.

  • Green Synthesis : Develop eco-friendly synthetic routes.

  • Applications : Explore novel applications beyond photopolymerization.


properties

IUPAC Name

1-(4-nonylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O/c1-3-4-5-6-7-8-9-10-16-11-13-17(14-12-16)15(2)18/h11-14H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRSUUUQEQAMEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191029
Record name p-Nonylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Nonylacetophenone

CAS RN

37593-05-8
Record name 1-(4-Nonylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37593-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Nonylacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037593058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Nonylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Frazier - 1952 - search.proquest.com
… of the low yield (45%) for p-heptylacetophenone, however, Weygand and Mensdorf^ reported an identical yield for the heptyl compound but an 80% yield for the p>-nonylacetophenone, …
Number of citations: 0 search.proquest.com

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